2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid
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Overview
Description
CHEMBL2172288 is a bioactive molecule with drug-like properties. Its molecular formula is C66H63N9O12S, and it has a molecular weight of 1206.34. The compound is known for its complex structure, which includes multiple functional groups such as hydroxyl, oxo, and triazole groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHEMBL2172288 involves multiple steps, including the formation of various intermediates. The key steps include:
Formation of the xanthene derivative: This involves the reaction of appropriate starting materials under controlled conditions to form the xanthene core.
Attachment of the triazole group: This step involves the use of click chemistry to attach the triazole group to the xanthene derivative.
Formation of the final compound: The final step involves the coupling of the xanthene-triazole intermediate with other functional groups to form CHEMBL2172288.
Industrial Production Methods
The industrial production of CHEMBL2172288 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CHEMBL2172288 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form oxo derivatives.
Reduction: The oxo groups can be reduced to form hydroxyl derivatives.
Substitution: The triazole group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of CHEMBL2172288 with modified functional groups. These derivatives can have different biological activities and properties .
Scientific Research Applications
CHEMBL2172288 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand the interactions between bioactive molecules and biological targets.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CHEMBL2172288 involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to CHEMBL2172288 include:
- CHEMBL2172287
- CHEMBL2172289
- CHEMBL2172290
Uniqueness
CHEMBL2172288 is unique due to its complex structure and the presence of multiple functional groups. This allows it to interact with a wide range of biological targets and exhibit diverse biological activities. Its unique properties make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C66H63N9O12S |
---|---|
Molecular Weight |
1206.3 g/mol |
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C66H63N9O12S/c76-47-21-24-53-58(38-47)87-59-39-48(77)22-25-54(59)62(53)50-23-20-45(37-55(50)65(82)83)70-66(88)67-28-31-84-33-35-86-36-34-85-32-30-74-41-46(72-73-74)40-68-60(78)26-27-61(79)71-56-14-8-29-75(57-15-7-6-13-52(56)57)64(81)43-16-18-44(19-17-43)69-63(80)51-12-5-4-11-49(51)42-9-2-1-3-10-42/h1-7,9-13,15-25,37-39,41,56,76H,8,14,26-36,40H2,(H,68,78)(H,69,80)(H,71,79)(H,82,83)(H2,67,70,88) |
InChI Key |
BHGIBKQRMXLQED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5)NC(=O)CCC(=O)NCC6=CN(N=N6)CCOCCOCCOCCNC(=S)NC7=CC(=C(C=C7)C8=C9C=CC(=O)C=C9OC1=C8C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
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